molecular formula C12H9N3O B2747150 (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide CAS No. 1245571-99-6

(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide

Cat. No. B2747150
CAS RN: 1245571-99-6
M. Wt: 211.224
InChI Key: KWINZUSDAFGWNP-RMKNXTFCSA-N
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Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community . For instance, the synthesis of indiacen B began from 2-methyl-3-nitroaniline, using sodium nitrite (NaNO2) and potassium iodide (KI) .


Molecular Structure Analysis

Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of heterocyclic compounds encompassing multiple functionalities is a common strategy for pharmacological evaluation of future drug candidates . The reaction often involves esterification, catalytic amounts of sulfuric acid in ethanol, and other processes .


Physical And Chemical Properties Analysis

Indole is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .

Scientific Research Applications

Medicine: Anticancer Research

(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide has been explored for its potential in anticancer research due to the indole core’s ability to interact with biological targets. Indole derivatives are known to possess cytotoxic properties against various cancer cell lines. The cyano and acrylamide groups could potentially be modified to enhance the compound’s selectivity and potency against cancer cells .

Chemistry: Synthesis of Heterocyclic Compounds

In synthetic chemistry, this compound serves as a building block for the construction of complex heterocyclic structures. Its reactive acrylamide moiety can undergo various chemical transformations, enabling the synthesis of diverse indazole-containing compounds with medicinal applications .

Biology: Neurotransmitter Research

Indole derivatives, such as (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide, are structurally similar to tryptophan and serotonin, making them of interest in the study of neurotransmitter pathways and neurological disorders. They can be used to probe the biosynthesis and regulation of indoleamine neurotransmitters .

Materials Science: Organic Semiconductors

The indole moiety is a common feature in organic semiconductor materials. The electron-rich nature of (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide could make it a candidate for use in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells .

Environmental Science: Pollutant Degradation

Research into the environmental applications of indole derivatives includes their use in the degradation of pollutants. The compound’s structure could be tailored to act as a catalyst or reactant in the breakdown of harmful organic molecules in water and soil .

Agriculture: Plant Growth Regulation

Indole compounds are known to influence plant growth and development. Derivatives of (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide could be synthesized to mimic plant hormones like auxins, potentially leading to new agricultural chemicals that regulate plant growth .

Quantum Science: Quantum Dot Synthesis

In the field of quantum science, indole derivatives could be utilized in the synthesis of quantum dots. These nanoparticles have unique electronic properties and could be used in quantum computing, medical imaging, and other advanced technologies .

Pharmaceutical Development: Drug Design

The structural versatility of (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide allows for its use in drug design. By modifying its functional groups, researchers can develop new pharmaceuticals with improved efficacy and reduced side effects for a variety of diseases .

Mechanism of Action

While the specific mechanism of action for “(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide” is not available, indole derivatives are known to have a wide range of biological activities. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

While specific safety and hazard information for “(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide” is not available, it’s important to note that similar compounds can form ignitable mixtures with air and tend to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .

Future Directions

The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-6,15H,(H2,14,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWINZUSDAFGWNP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide

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